2,2-Dimethylcyclohexan-1-aminehydrochloride

Description

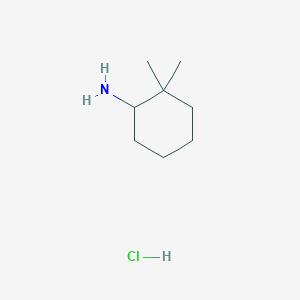

2,2-Dimethylcyclohexan-1-amine hydrochloride (CAS: 101257-66-3) is a cyclohexane-based amine hydrochloride derivative with the molecular formula C₈H₁₈ClN and a molecular weight of 163.69 g/mol. Its structure features a cyclohexane ring substituted with two methyl groups at the 2-position and an amine group at the 1-position, protonated as a hydrochloride salt. The compound exhibits a high melting point of 276°C, indicative of its crystalline stability and strong ionic interactions .

Properties

CAS No. |

101257-66-3 |

|---|---|

Molecular Formula |

C8H18ClN |

Molecular Weight |

163.69 g/mol |

IUPAC Name |

2,2-dimethylcyclohexan-1-amine;hydrochloride |

InChI |

InChI=1S/C8H17N.ClH/c1-8(2)6-4-3-5-7(8)9;/h7H,3-6,9H2,1-2H3;1H |

InChI Key |

OYCANVNSPBSFQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCC1N)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylcyclohexan-1-aminehydrochloride typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the dimethyl and amine groups.

Dimethylation: Cyclohexanone is subjected to a methylation reaction using methylating agents such as methyl iodide in the presence of a base like sodium hydride.

Amination: The dimethylcyclohexanone is then reacted with ammonia or an amine source under reductive amination conditions to introduce the amine group.

Hydrochloride Formation: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to carry out the methylation and amination reactions.

Purification: The product is purified using techniques such as crystallization or distillation to ensure high purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylcyclohexan-1-aminehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Alkyl halides, solvents like ethanol or acetone.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced amine derivatives.

Substitution: Substituted amine derivatives.

Scientific Research Applications

2,2-Dimethylcyclohexan-1-aminehydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethylcyclohexan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,2-dimethylcyclohexan-1-amine hydrochloride with structurally related cyclohexane-amine hydrochlorides, focusing on substituents, molecular properties, and functional differences:

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties: 2,2-Dimethylcyclohexan-1-amine hydrochloride has two methyl groups that enhance steric hindrance and hydrophobicity compared to hydroxyl or chlorine-substituted analogs (e.g., cis-2-aminocyclohexanol hydrochloride or 2-chlorocyclohexan-1-amine hydrochloride). This likely contributes to its higher melting point . The 4,4-difluoro analog () introduces fluorine atoms, which increase electronegativity and metabolic stability, a common strategy in drug design .

The 2-chloro analog () may show intermediate polarity, balancing hydrophobic and ionic interactions .

Synthetic Utility: Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride () includes an ester functional group, making it a versatile intermediate for further derivatization (e.g., hydrolysis to carboxylic acids) .

Research and Application Context

- Analytical Challenges : The quantification of similar compounds (e.g., benzylamine hydrochloride, ) often employs HPLC or spectrophotometric methods, which could be adapted for studying the dimethyl derivative .

Critical Notes and Limitations

- Data Gaps : Melting points and solubility data for several analogs (e.g., 4,4-difluoro derivative) are unavailable, limiting direct comparisons.

Biological Activity

2,2-Dimethylcyclohexan-1-aminehydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H22ClN

- Molecular Weight : 189.74 g/mol

- IUPAC Name : 2,2-Dimethylcyclohexan-1-amine hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the amine group allows for hydrogen bonding and ionic interactions, which can influence enzyme activity and receptor signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered physiological responses.

- Receptor Modulation : The compound has shown potential in modulating receptor activity, particularly in neurotransmitter systems. This modulation can affect mood, cognition, and behavior.

- Antitumor Activity : Some studies have explored the compound's cytotoxic effects against various cancer cell lines, indicating potential antitumor properties.

Case Studies and Research Findings

A summary of relevant studies is presented in the following table:

| Study | Findings | Cell Lines Tested |

|---|---|---|

| Aksenova et al. (2022) | Investigated the cytotoxicity of related compounds; suggested similar mechanisms may apply to this compound | A549, HeLa, B16F10 |

| BenchChem (2024) | Reported on enzyme inhibition properties; indicated potential therapeutic applications | Not specified |

| MDPI (2024) | Discussed the use of derivatives in biological assays; highlighted the importance of structural modifications for activity | Various |

Discussion

The biological activity of this compound appears promising based on initial findings. Its potential as an enzyme inhibitor and receptor modulator suggests applications in pharmacology and therapeutic development. However, further research is necessary to fully elucidate its mechanisms and efficacy.

Q & A

Basic Synthesis and Purification

Q: What are the optimal synthetic routes for preparing 2,2-dimethylcyclohexan-1-amine hydrochloride with high purity? A:

- Reductive Amination : React 2,2-dimethylcyclohexanone with ammonia under hydrogenation (H₂/Pd catalyst) to yield the free base, followed by HCl treatment to form the hydrochloride salt .

- Salt Formation : Ensure stoichiometric HCl addition during crystallization to avoid excess acid residues. Solvents like ethanol or THF are preferred for recrystallization due to their polarity and volatility .

- Purity Validation : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to confirm ≥95% purity, as lower grades may introduce confounding variables in biological assays .

Structural Characterization Techniques

Q: Which analytical methods are most reliable for confirming the structure of 2,2-dimethylcyclohexan-1-amine hydrochloride? A:

- NMR : Compare and spectra with PubChem data (CID 24191928) to verify cyclohexane ring substituents and amine proton shifts .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z 158.2 (free base) and [M-Cl] at m/z 158.2 + 35.5 for the hydrochloride .

- X-ray Diffraction : Resolve stereochemical ambiguities (e.g., axial vs. equatorial amine orientation) using single-crystal XRD .

Safety and Handling Protocols

Q: What safety precautions are critical when handling this compound in laboratory settings? A:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory during synthesis due to HCl vapor release .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal. Organic waste must be segregated and incinerated .

- Emergency Measures : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation for respiratory irritation .

Comparative Reactivity with Structural Analogs

Q: How do electronic and steric effects of 2,2-dimethyl groups influence reactivity compared to analogs like 4,4-dimethylcyclohexan-1-amine hydrochloride? A:

- Steric Hindrance : The 2,2-dimethyl groups hinder nucleophilic attack at the amine, reducing acylation rates compared to less substituted analogs. Kinetic studies using acetyl chloride in DCM show a 30% slower reaction .

- Electronic Effects : Electron-donating methyl groups increase amine basicity (pKa ~10.2 vs. 9.8 for non-methylated analogs), impacting solubility in aqueous buffers .

Computational Modeling for Reactivity Prediction

Q: How can DFT calculations guide experimental design for novel derivatives of this compound? A:

- Reaction Pathways : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for reactions like Schiff base formation. Predict regioselectivity in electrophilic substitutions .

- Solvent Effects : Include PCM (Polarizable Continuum Model) to simulate solvent polarity impacts on reaction yields. For example, THF stabilizes intermediates better than toluene .

Resolving Contradictory Biological Activity Data

Q: How to address discrepancies in reported receptor binding affinities across studies? A:

- Assay Standardization : Use uniform buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) and radioligands (e.g., -labeled antagonists) to minimize variability .

- Control Experiments : Include reference compounds (e.g., ketamine for NMDA receptor studies) to calibrate instrumentation and validate competitive binding curves .

Optimizing Reaction Conditions for Scale-Up

Q: What parameters are critical for scaling up synthesis while maintaining yield and purity? A:

- Catalyst Loading : Reduce Pd/C catalyst from 5% to 2% in hydrogenation steps to minimize metal contamination without compromising yield .

- Temperature Control : Maintain ≤40°C during HCl addition to prevent decomposition. Use jacketed reactors for consistent heat distribution .

Pharmacological Profiling Challenges

Q: What methodologies are recommended for evaluating this compound’s pharmacokinetic properties? A:

- In Vitro ADME : Perform hepatic microsomal stability assays (human/rat) with LC-MS quantification. Monitor CYP450 inhibition using fluorogenic substrates .

- Blood-Brain Barrier Permeability : Use MDCK-MDR1 cell monolayers to measure P app values. A logP of 2.1 suggests moderate CNS penetration .

Addressing Purity-Related Artifacts

Q: How to mitigate impurities from incomplete salt formation or side products? A:

- Ion Chromatography : Detect chloride counterion ratios to confirm stoichiometric HCl incorporation. Deviations >5% require recrystallization .

- TLC Monitoring : Use silica plates (CHCl/MeOH/NHOH 8:2:0.2) to identify unreacted ketone precursors during synthesis .

Future Research Directions

Q: What unresolved questions warrant further investigation for this compound? A:

- Stereochemical Impacts : Explore enantiomeric effects using chiral HPLC (Chiralpak AD-H column) to separate R/S isomers and assess differential bioactivity .

- Metabolite Identification : Conduct in vivo metabolite profiling via HRMS to identify oxidation products (e.g., hydroxylation at C4) and their toxicological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.